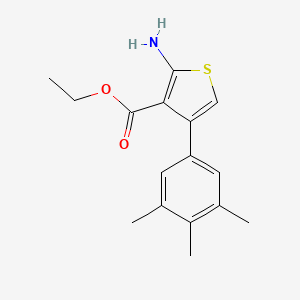

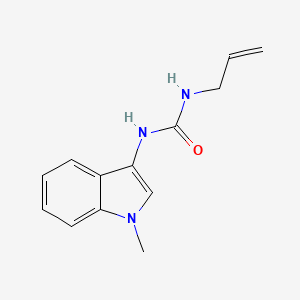

![molecular formula C20H16N2O5S B2354449 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 866157-18-8](/img/structure/B2354449.png)

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (MPSNO) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a member of the oxazepine family and has a molecular weight of 411.39 g/mol. MPSNO has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Transformations

Asymmetric Alkynylation

Asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, including derivatives of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, has been achieved using chiral phosphoric acid and Ag(I) catalysts. This approach facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014).

Base-Catalyzed Intramolecular Nucleophilic Substitution

This process has been used to create dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids, demonstrating the versatility of the dibenzo[b,f][1,4]oxazepine framework in synthetic chemistry (Samet et al., 2006).

Ring-Forming Cascade En Route to Carbonic Anhydrase Inhibitors

Utilizing unprotected primary sulfonamide groups in 4-Chloro-3-nitrobenzenesulfonamide, researchers have synthesized [1,4]oxazepine-based primary sulfonamides. These compounds show strong inhibition of human carbonic anhydrases, highlighting a dual role of the primary sulfonamide functionality (Sapegin et al., 2018).

Advances in Synthesis Methods

- Recent Synthetic Protocols: A review of recent methods for synthesizing dibenzo[b,f][1,4]oxazepine (DBO) derivatives has highlighted various innovative approaches, including cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods are vital for developing DBO derivatives of pharmacological interest (Zaware & Ohlmeyer, 2015).

Biomedical Applications

- Carbonic Anhydrase Inhibition: [1,4]Oxazepine-based primary sulfonamides, derived from 4-Chloro-3-nitrobenzenesulfonamide, have been identified as potent inhibitors of carbonic anhydrases. This discovery underscores the potential therapeutic applications of such compounds in treating conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).

properties

IUPAC Name |

5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S/c1-14-6-9-17(10-7-14)28(25,26)21-13-15-12-16(22(23)24)8-11-19(15)27-20-5-3-2-4-18(20)21/h2-12H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGVNWWGUHENK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

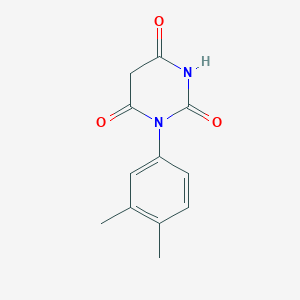

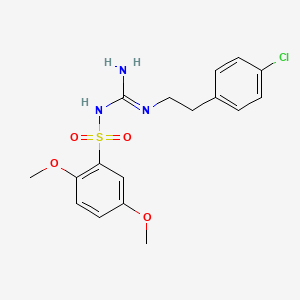

![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)

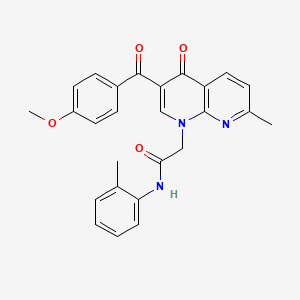

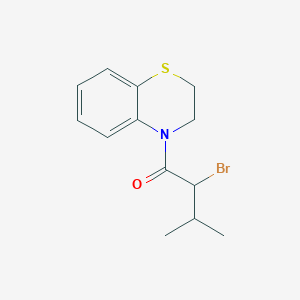

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)

![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B2354381.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)

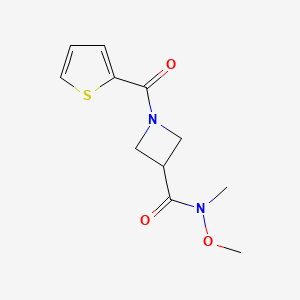

![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)